N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide
Description
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide is a synthetic small molecule characterized by a pyridine-3-carboxamide backbone substituted with a methoxy group and a tetrazole ring on the phenyl moiety. The methoxy group at the para position of the phenyl ring likely contributes to lipophilicity modulation, influencing membrane permeability and target binding.
Properties
Molecular Formula |
C14H12N6O2 |
|---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
N-[4-methoxy-3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H12N6O2/c1-22-13-5-4-11(7-12(13)20-9-16-18-19-20)17-14(21)10-3-2-6-15-8-10/h2-9H,1H3,(H,17,21) |
InChI Key |
TZFRXSPEESBNEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CN=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Azide-Cyanamide Cycloaddition
A widely adopted method involves reacting 3-amino-4-methoxyphenylcyanamide with sodium azide in acidic conditions (Equation 1):
Reaction Conditions
-
Substrate : 3-Amino-4-methoxyphenylcyanamide
-
Azide Source : NaN₃ (2.5 equiv)
-
Solvent : Acetic acid/H₂O (3:1)
Mechanistic Insight :
The reaction proceeds via a [2+3] cycloaddition between the nitrile group and azide, followed by acid-catalyzed tautomerization to form the 1H-tetrazole regioisomer.
Three-Component Tetrazole Synthesis
A convergent approach (Scheme 1) utilizes:
-
Amine : 3-Amino-4-methoxyaniline
-
Carboxylic Acid Derivative : Trimethyl orthoformate
-
Azide Source : NaN₃
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Catalyst | ZnCl₂ (10 mol%) |
| Temperature | Microwave, 120°C, 20 min |
| Yield | 85% |
This method minimizes side reactions and improves regioselectivity compared to traditional routes.
Methoxy Group Introduction
Direct Alkylation of Phenolic Intermediates
Methylation of 3-(1H-tetrazol-1-yl)-4-hydroxyphenyl precursors using methyl iodide:
Conditions :
Limitation : Requires orthogonal protection of the tetrazole ring to prevent N-alkylation.
Protection-Deprotection Strategy
To avoid competing reactions:
-
Protection : tert-Butyldimethylsilyl (TBS) group installed on the tetrazole nitrogen.
-
Methylation : MeI/K₂CO₃ in THF.
Advantage : Enables selective O-methylation with >95% purity.
Amide Bond Formation
Carbodiimide-Mediated Coupling
Reaction of pyridine-3-carboxylic acid with 4-methoxy-3-(1H-tetrazol-1-yl)aniline:
Protocol :
Critical Notes :
Uranium/Guanidinium Reagents
Alternative method using HATU (Table 1):
Advantage : Reduces reaction time to 4–6 h with comparable yields.
Purification and Characterization
Crystallization Techniques
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and inhibit their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with four structurally related pyridine-carboxamide derivatives, emphasizing structural variations, pharmacological relevance, and physicochemical properties.
Key Structural and Functional Differences
In contrast, the adamantyl group () provides steric bulk, improving blood-brain barrier penetration. Tetrazole vs. Carboxylic Acid: The tetrazole ring in the target compound and its analogs () mimics carboxylic acid’s hydrogen-bonding capacity but with superior metabolic stability, reducing susceptibility to esterase-mediated degradation.
Synthetic Complexity: The Novartis compound () requires multi-step synthesis due to its pyrrolidinyl and pyrazole substituents, whereas the adamantyl derivative () involves simpler coupling of pre-functionalized adamantyl-phenylamine. The target compound’s synthesis likely employs a [2+3] cycloaddition for tetrazole installation, a common strategy in medicinal chemistry .
Physicochemical Properties: Solubility: The hydrochloride salt in the adamantyl derivative () enhances aqueous solubility, critical for CNS-targeted drugs. The dihydropyridine analog () exhibits lower solubility due to its non-ionizable oxo group. Lipophilicity: The dimethoxyphenyl-tetrazole benzamide () has higher logP (~2.5) compared to the target compound (estimated logP ~1.8), influencing membrane permeability.
Pharmacological and Industrial Relevance
- Kinase Inhibition : ABL001-NXA () and the target compound share pyridine-carboxamide scaffolds but differ in kinase selectivity profiles due to substituent-driven binding pocket interactions.
- CNS Applications : The adamantyl derivative () is prioritized for neurological disorders, leveraging its bulky substituent for brain uptake.
Biological Activity
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide, a compound with the CAS number 1190280-64-8 and molecular formula C14H12N6O2, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C14H12N6O2 |
| Molecular Weight | 296.28 g/mol |
| CAS Number | 1190280-64-8 |
The compound features a pyridine ring and a tetrazole moiety, which are known for their roles in enhancing biological activity through interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor and receptor ligand . The tetrazole ring can mimic carboxylic acids, facilitating binding to enzymes and receptors that typically interact with these groups. This mechanism is critical in modulating various biochemical pathways involved in disease processes.
Anticancer Activity
Research indicates that compounds containing tetrazole rings exhibit significant anticancer properties. For instance, studies have shown that derivatives of tetrazoles can inhibit the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In particular, this compound has demonstrated effectiveness in inhibiting specific cancer cell lines by inducing multipolar mitoses, particularly in centrosome-amplified cells, which are often resistant to standard therapies .
Antimicrobial Activity
Tetrazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown that this compound exhibits activity against various bacterial strains, including resistant strains of Candida species. The compound's ability to disrupt cellular functions in pathogens highlights its potential as a new antimicrobial agent .
Case Studies
- Anticancer Efficacy : A study focused on the effects of this compound on DLD1 human colon cancer cells indicated that treatment led to a significant increase in multipolar mitoses (21%) at concentrations of 15 μM. This effect was not observed in non-centrosome amplified cells, suggesting specificity in targeting cancerous cells with altered centrosome numbers .
- Antifungal Activity : In another investigation, the compound was assessed for its antifungal properties against fluconazole-resistant strains of Candida. Results demonstrated that the compound effectively inhibited the growth of these strains, indicating its potential as an alternative treatment option for resistant fungal infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
